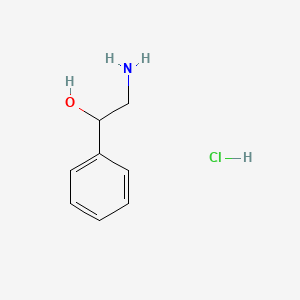
2-Amino-1-phenylethanol hydrochloride
Overview
Description
2-Amino-1-phenylethanol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a white to pale yellow solid that is soluble in water. This compound is an aromatic amine and alcohol, making it a versatile intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
2-Amino-1-phenylethanol hydrochloride, also known as Phenylethanolamine, primarily targets the β2-adrenoceptor . The β2-adrenoceptor is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation and cardiac function .
Mode of Action
Phenylethanolamine interacts with its target, the β2-adrenoceptor, in a similar manner to other trace phenethylamines and catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . It acts as a β-arrestin-biased agonist , meaning it preferentially activates β-arrestin-dependent signaling pathways over G protein-dependent pathways . This selective modulation of GPCR signal transduction can enhance desirable signals to produce therapeutic effects while suppressing undesirable signals .
Biochemical Pathways
The interaction of Phenylethanolamine with the β2-adrenoceptor triggers a cascade of biochemical reactions. The β-arrestin-biased agonism leads to the desensitization of GPCRs . This modulation of signal transduction affects various downstream effects, altering cellular responses.
Pharmacokinetics
The pharmacokinetics of Phenylethanolamine, after intravenous administration to dogs, were found to follow the “two-compartment model”, with T1/2 (α) ≃ 6.8 mins and T1/2 (β) ≃ 34.2 mins . The “plasma half-life” of Phenylethanolamine was therefore about 30 minutes . This suggests that the compound is rapidly distributed and eliminated, impacting its bioavailability.
Result of Action
Phenylethanolamine has strong cardiovascular activity . As a β-arrestin-biased agonist of the β2-adrenoceptor, it can modulate GPCR signal transduction in a way that enhances signals producing therapeutic effects . .
Action Environment
The action of Phenylethanolamine can be influenced by environmental factors such as the solvent used. For instance, the optical resolution of 2-amino-1-phenylethanol was found to be controlled by the solvent, with different solvents leading to the resolution of different enantiomers . This suggests that environmental factors can significantly influence the action, efficacy, and stability of Phenylethanolamine.
Biochemical Analysis
Biochemical Properties
2-Amino-1-phenylethanol hydrochloride interacts with various enzymes and proteins. It is known to have strong cardiovascular activity . The compound is a weak base, capable of reacting with acids to form salts .
Cellular Effects
It has been suggested that it may have an impact on α- and β-adrenergic receptors .
Molecular Mechanism
It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Opening of Styrene Oxide with Ammonia: This method involves the reaction of styrene oxide with ammonia to yield 2-amino-1-phenylethanol. The reaction is typically carried out under mild conditions.
Reduction of Mandelamide: Mandelamide can be reduced to 2-amino-1-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Resolution of (±)-2-Amino-1-phenylethanol: The racemic mixture of 2-amino-1-phenylethanol can be resolved into its enantiomers using di-O-p-toluoyltartaric acid, yielding optically pure compounds.
Industrial Production Methods
Industrial production methods often involve the catalytic hydrogenation of mandelonitrile over a palladium on carbon (Pd/C) catalyst. This method provides high selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Amino-1-phenylethanol can undergo oxidation to form 2-aminoacetophenone.
Reduction: The compound can be reduced to phenylethylamine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and other strong bases.
Major Products Formed
Oxidation: 2-Aminoacetophenone
Reduction: Phenylethylamine
Substitution: Various substituted phenylethanol derivatives
Scientific Research Applications
2-Amino-1-phenylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylethanolamine: Similar in structure but lacks the amino group.
2-Amino-3-phenyl-1-propanol: Another similar compound with an additional carbon in the chain.
2-Aminoacetophenone: An oxidized form of 2-amino-1-phenylethanol.
Uniqueness
2-Amino-1-phenylethanol hydrochloride is unique due to its dual functional groups (amino and hydroxyl), which provide versatility in chemical reactions and applications. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-amino-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEDCMIQAOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963403 | |
| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-43-7 | |
| Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


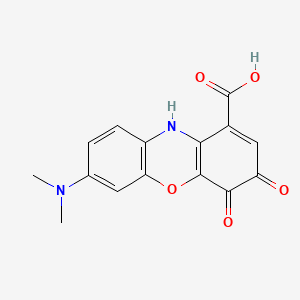



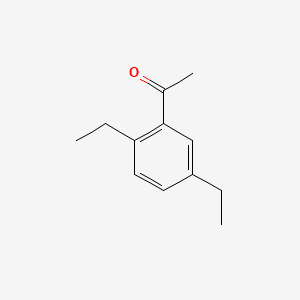
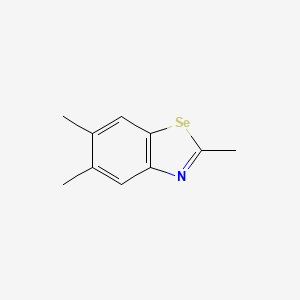

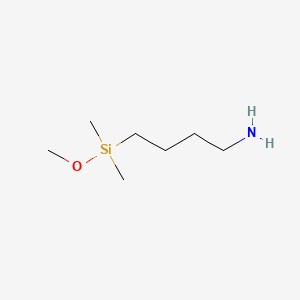


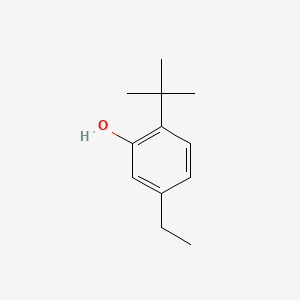
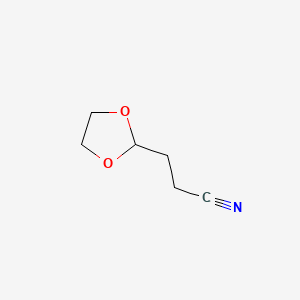
![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)

